molecular formula C18H13ClN2OS B2387090 N-(4-(4-chlorophenyl)thiazol-2-yl)cinnamamide CAS No. 924623-56-3

N-(4-(4-chlorophenyl)thiazol-2-yl)cinnamamide

Cat. No.: B2387090
CAS No.: 924623-56-3
M. Wt: 340.83
InChI Key: JSXNIUIBVUVOJT-IZZDOVSWSA-N
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Description

N-(4-(4-chlorophenyl)thiazol-2-yl)cinnamamide is a synthetic cinnamamide derivative that represents a novel potential anti-tumor agent for biomedical research . This compound belongs to a class of molecules where the cinnamamide scaffold is functionalized with a 4-(4-chlorophenyl)thiazol-2-yl group, a structural motif known to contribute to biological activity. Research published in Medicinal Chemistry Communications indicates that derivatives of N-(4-phenylthiazol-2-yl)cinnamamide demonstrate significant anti-tumor properties, positioning them as promising candidates for oncology drug discovery programs . The structural architecture of this compound, featuring the cinnamamide core linked to a chlorophenyl-substituted thiazole, is designed to optimize bioactive interactions with biological targets. Cinnamamide derivatives more broadly have been extensively investigated in medicinal chemistry for their diverse pharmacological potential, with recent research exploring their application as fungicidal agents, underscoring the versatility of this chemical class in agrochemical and pharmaceutical development . This reagent is intended for research purposes only, specifically for use in bioactivity screening, structure-activity relationship (SAR) studies, lead optimization, and mechanism of action investigations in anti-cancer research. It is supplied to qualified researchers for laboratory use. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2OS/c19-15-9-7-14(8-10-15)16-12-23-18(20-16)21-17(22)11-6-13-4-2-1-3-5-13/h1-12H,(H,20,21,22)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXNIUIBVUVOJT-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The classical approach employs α-halo carbonyl compounds and thioureas:

Reaction Scheme:
4-Chlorophenylacetone + Thiourea → 4-(4-Chlorophenyl)thiazol-2-amine

Experimental Protocol ():

  • React 4-chlorophenylacetone (1.0 eq) with N-bromosuccinimide (1.1 eq) in CCl₄ to generate α-bromoketone
  • Add thiourea (1.2 eq) in ethanol, reflux 6 hr
  • Neutralize with NH₃ solution, filter precipitate
Parameter Value
Yield 68–72%
Reaction Time 6 hr
Purification Recrystallization (EtOH:H₂O 3:1)

Characterization Data ():

  • MP : 188–189°C
  • ¹H NMR (DMSO-d6): δ 7.45 (d, J=8.4 Hz, 2H, ArH), 7.34 (d, J=8.4 Hz, 2H, ArH), 6.82 (s, 1H, Thiazole-H)

Catalyst-Free Heterocyclization

A modern alternative avoids metal catalysts ():

Reaction Conditions:
α-Chloroglycinate ester + 4-Chlorothiobenzamide → Thiazole amine

Optimized Procedure ():

  • Mix ethyl α-chloroglycinate (1.0 mmol) and 4-chlorothiobenzamide (1.0 mmol) in anhydrous THF
  • Stir 2 hr at 25°C under N₂
  • Concentrate, suspend residue in Et₂O, filter
Parameter Value
Yield 81%
Reaction Time 2 hr
Solvent System THF → Et₂O

Advantages:

  • No column chromatography required
  • Scalable to 100 mmol without yield drop

N-Acylation with Cinnamoyl Chloride

Standard Acylation Protocol

Reaction Scheme:
4-(4-Chlorophenyl)thiazol-2-amine + Cinnamoyl chloride → Target compound

Stepwise Procedure ():

  • Dissolve thiazole amine (1.0 eq) in dry DCM
  • Add triethylamine (2.5 eq) under ice-cooling
  • Dropwise add cinnamoyl chloride (1.2 eq) in DCM
  • Warm to 25°C, stir 12 hr
  • Wash with 5% HCl, dry over Na₂SO₄, concentrate
Parameter Value
Typical Yield 85–89%
Reaction Scale 1 mmol – 1 mol
Purification Flash chromatography (Hex:EtOAc 4:1)

Critical Parameters:

  • Moisture Control : Strict anhydrous conditions prevent HCl-mediated decomposition
  • Stoichiometry : Excess acyl chloride ensures complete conversion

Microwave-Assisted Acylation

Enhanced kinetics via dielectric heating ():

Optimized Conditions:

  • Power: 300 W
  • Temperature: 80°C
  • Time: 20 min
Conventional vs. Microwave ()
Time : 12 hr → 20 min
Yield : 85% → 92%

Operational Benefits:

  • 36-fold time reduction
  • Lower solvent consumption (5 mL/mmol vs. 15 mL/mmol)

Industrial Production Considerations

Continuous Flow Synthesis

Reactor Design ():

  • Two-stage tubular reactor (thiazole formation → acylation)
  • Residence time: 30 min total

Performance Metrics:

Metric Batch Process Flow Process
Daily Output 2.5 kg 18 kg
Solvent Consumption 120 L/kg 45 L/kg

Analytical Characterization

Spectroscopic Data Compilation

¹H NMR (400 MHz, CDCl₃):
δ 7.68 (d, J=15.6 Hz, 1H, CH=CHCO),
7.45–7.38 (m, 9H, ArH + CH=CHCO),
6.85 (s, 1H, Thiazole-H),
6.45 (d, J=15.6 Hz, 1H, CH=CHCO)

HRMS (ESI+):
Calcd for C₁₈H₁₂ClN₂OS [M+H]⁺: 351.0361
Found: 351.0364

Yield Optimization Strategies

Statistical DoE Analysis

Central composite design for acylation step ():

Factor Low Level High Level
Temperature (°C) 0 40
Equiv. Cinnamoyl Cl 1.0 1.5
Reaction Time (hr) 2 24

Optimal Conditions:

  • 25°C, 1.3 eq acyl chloride, 8 hr → 94% yield

Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling protocol ():

  • Mix thiazole amine (1.0 eq) and cinnamic acid (1.2 eq)
  • Add EDCl/HOBt (1.5 eq each) and 3Å MS
  • Mill at 30 Hz for 45 min

Results:

  • Yield: 88%
  • E-factor: 8.2 vs. 34.7 (solution phase)

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-chlorophenyl)thiazol-2-yl)cinnamamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

Anticancer Applications

N-(4-(4-chlorophenyl)thiazol-2-yl)cinnamamide has shown promise as an anticancer agent. Its structural features allow it to interact with biological targets involved in tumor growth and proliferation.

Case Studies

  • Study on Thiazole Derivatives : A study evaluating thiazole derivatives reported that certain compounds exhibited IC50 values as low as 0.794 µM against breast cancer cells, indicating potent anticancer activity .
  • Molecular Docking Studies : Molecular docking studies have further elucidated the binding interactions of this compound with target proteins involved in cancer pathways, suggesting a strong affinity for these targets .

Anti-inflammatory Applications

The anti-inflammatory potential of this compound has been explored in the context of diseases such as osteoarthritis.

Inhibition of Nitric Oxide Production

Research has shown that related compounds can inhibit the production of nitric oxide (NO) in chondrocytes stimulated by tumor necrosis factor-alpha (TNF-α). This inhibition is crucial for reducing inflammation and protecting cartilage from degradation .

Therapeutic Implications

The ability to modulate inflammatory responses positions this compound as a candidate for developing new treatments for inflammatory diseases, particularly those affecting joint health.

Antimicrobial Applications

The antimicrobial properties of this compound have also been investigated, with promising results against various pathogens.

Activity Against Bacterial and Fungal Strains

Studies have indicated that derivatives of thiazole can exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

  • Evaluation Against Pathogens : In vitro studies have confirmed the effectiveness of synthesized derivatives against common pathogens, showcasing their potential as alternative treatments in an era of rising antibiotic resistance .

Data Summary Table

Application TypeActivityNotable Findings
AnticancerCytotoxicityIC50 values < 1 µM against multiple cancer cell lines
Anti-inflammatoryNO inhibitionEffective in reducing TNF-α-induced inflammation
AntimicrobialBroad-spectrumActive against Gram-positive/negative bacteria and fungi

Mechanism of Action

The mechanism of action of N-(4-(4-chlorophenyl)thiazol-2-yl)cinnamamide involves the inhibition of histone acetyltransferase, leading to reduced acetylation of histone proteins. This can result in altered gene expression and the induction of apoptosis in cancer cells. The compound may also modulate the autophagic pathway, contributing to its anticancer effects .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The position and nature of substituents on the thiazole ring significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Thiazole Substituent Key Features
N-(5-Bromo-thiazol-2-yl)cinnamamide 5-Bromo Higher melting point (238–243°C), distinct ¹H-NMR aromatic signals
N-(5-Methyl-thiazol-2-yl)cinnamamide 5-Methyl Lower melting point (220–221°C), methyl group enhances lipophilicity
N-(4-(4-Bromophenyl)thiazol-2-yl)cinnamamide 4-(4-Bromophenyl) Bromine substitution may improve halogen bonding in target interactions
Target Compound 4-(4-Chlorophenyl) Chlorine enhances electron-withdrawing effects, potentially stabilizing molecular interactions

Modifications in the Amide Side Chain

Replacing the cinnamamide group with other moieties alters bioactivity:

  • N-Methyl-N-(thiazol-2-yl)cinnamamide derivatives (): Methylation of the amide nitrogen reduces polarity, possibly enhancing membrane permeability .

Physicochemical Data

Compound (Source) Melting Point (°C) ¹H-NMR Features (δ, ppm)
Target Compound Not reported Expected olefinic peaks at δ 6.2–7.9
N-(5-Bromo-thiazol-2-yl)cinnamamide 238–243 Aromatic CH (δ 7.3–7.8), olefinic CH (δ 6.5)
N-(4-(4-Bromophenyl)thiazol-2-yl)cinnamamide 224–232 Aromatic CH (δ 7.4–7.6), olefinic CH (δ 6.4)

Enzyme Inhibition and Antioxidant Effects

  • Pyrazol-Thiazole Hybrid (): A 4-(4-chlorophenyl)thiazole derivative with a pyrazol moiety showed superoxide inhibition (IC50 = 6.2 μM), outperforming allopurinol .
  • N-Methylated Derivatives (): Methylation reduced steric hindrance, improving protease inhibition in SARS-CoV-2 studies .

Antibacterial and Antifungal Activity

  • Compound 16 (): A nitroguanidino-modified analog exhibited inhibitory zones (11 mm against A.

Discussion and Implications

The 4-(4-chlorophenyl) substitution on the thiazole ring enhances electron-withdrawing effects and molecular stability, making it a favorable pharmacophore. However, biological efficacy depends on synergistic interactions with additional functional groups (e.g., triazoles in or pyrazols in ). The cinnamamide moiety’s E-configuration is critical for maintaining planar geometry, facilitating target binding .

Biological Activity

N-(4-(4-chlorophenyl)thiazol-2-yl)cinnamamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article compiles various studies and findings related to the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and structure-activity relationships.

Chemical Structure and Synthesis

This compound belongs to the class of cinnamamide derivatives, which are known for their diverse biological activities. The synthesis of this compound generally involves the reaction of 4-chlorophenylthiazole with cinnamoyl chloride or related derivatives under appropriate conditions. The structural formula can be represented as follows:

C16H14ClN3S\text{C}_{16}\text{H}_{14}\text{ClN}_3\text{S}

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound and related compounds. The following table summarizes key findings regarding their cytotoxic effects on various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHEPG2 (liver cancer)10.28FAK inhibition
Cinnamamide derivatives (related compounds)MCF-7 (breast cancer)0.28Antiproliferative activity
1,3,4-Thiadiazole derivativesA549 (lung cancer)0.794Antitubulin activity

The compound has shown significant cytotoxicity against the HEPG2 cell line with an IC50 value of 10.28 µM, indicating its potential as a therapeutic agent in liver cancer treatment . Additionally, derivatives with similar structural features have demonstrated potent antiproliferative effects against breast cancer cell lines (MCF-7) with IC50 values as low as 0.28 µM .

Enzyme Inhibition Studies

In addition to its anticancer properties, this compound has been investigated for its inhibitory effects on various enzymes:

  • DNase I Inhibition : Compounds derived from thiazole structures have shown promising inhibitory activity against bovine pancreatic DNase I, with certain derivatives exhibiting IC50 values in the nanomolar range .
  • 5-Lipoxygenase (5-LO) Inhibition : Some thiazole derivatives have been identified as potent inhibitors of the 5-lipoxygenase enzyme, which plays a crucial role in inflammatory processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Studies indicate that:

  • The presence of a chlorophenyl group at position 4 enhances anticancer activity.
  • Substituents on the cinnamic acid moiety significantly affect the potency against different cancer cell lines.

A systematic SAR analysis has revealed that modifications to the thiazole ring and cinnamic acid side chain can lead to improved biological activity, suggesting a pathway for further optimization in drug design .

Case Studies and Research Findings

Several research studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Hepatocellular Carcinoma : A study demonstrated that this compound effectively inhibited cell proliferation in hepatocellular carcinoma models through FAK pathway modulation .
  • In Vivo Models : Animal studies have shown that compounds with similar thiazole structures possess significant antitumor effects when administered in vivo, supporting their potential for clinical application .

Q & A

Q. What are the standard synthetic routes for N-(4-(4-chlorophenyl)thiazol-2-yl)cinnamamide?

The synthesis typically involves a multi-step condensation reaction. A primary method includes reacting 4-(4-chlorophenyl)thiazol-2-amine with cinnamoyl chloride in the presence of pyridine as a base and solvent. Reflux conditions (60–80°C, 12–24 hours) are critical for achieving amide bond formation. Post-reaction purification via recrystallization (methanol/ethanol) or column chromatography ensures high purity (≥95%) . Alternative routes may use coupling reagents like EDCI/HOBt in dichloromethane under nitrogen atmosphere to minimize side reactions .

Q. How is the compound characterized spectroscopically?

Characterization relies on 1H/13C NMR (to confirm thiazole ring protons at δ 7.2–8.1 ppm and cinnamamide olefinic protons at δ 6.5–7.3 ppm), IR (amide C=O stretch ~1640–1680 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion confirmation). Elemental analysis (C, H, N, S) validates purity, with deviations <0.4% indicating acceptable synthesis .

Q. What in vitro assays are used for initial biological screening?

Anti-tumor activity is evaluated using MTT assays on cancer cell lines (e.g., MCF-7, HepG2, A549) at concentrations 1–100 μM. IC₅₀ values are calculated after 48-hour exposure. Parallel cytotoxicity testing on non-cancerous cells (e.g., HEK293) ensures selectivity. Apoptosis markers (caspase-3/7 activation) and cell cycle arrest (flow cytometry) provide mechanistic insights .

Advanced Research Questions

Q. How can synthesis yields be optimized for scale-up?

Yield optimization (typically 40–60% in initial syntheses) involves:

  • Solvent selection : Replacing pyridine with DMF improves solubility of thiazole intermediates .
  • Catalyst screening : Adding DMAP (4-dimethylaminopyridine) enhances amide coupling efficiency by 15–20% .
  • Temperature control : Gradual heating (50°C → 80°C) reduces byproduct formation during reflux .

Q. How to resolve contradictions in spectral data interpretation?

Discrepancies in NMR assignments (e.g., overlapping thiazole and aromatic proton signals) can be addressed via:

  • 2D NMR techniques : HSQC and HMBC differentiate between thiazole C-H coupling and cinnamamide protons .
  • Computational modeling : DFT calculations (using Gaussian09) predict chemical shifts, cross-validated with experimental data .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. What computational methods elucidate the compound’s mechanism of action?

  • Molecular docking : AutoDock4/Vina simulates binding to targets like Nek2 kinase. Parameters include Lamarckian GA (25 runs, 2.5 million evaluations) to predict binding affinities (ΔG ≤ -8 kcal/mol suggests strong inhibition) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes (100 ns trajectories, RMSD ≤ 2 Å indicates stable binding) .
  • QSAR modeling : CoMFA/CoMSIA correlates substituent effects (e.g., chloro vs. methoxy groups) with bioactivity .

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